molecular formula C24H44N2O4 B1145874 Boc-Cyclopentyl-Gly-OH DCHA CAS No. 676559-50-5

Boc-Cyclopentyl-Gly-OH DCHA

Cat. No. B1145874
M. Wt: 243.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Cyclopentyl-Gly-OH DCHA is a compound of interest in the field of organic chemistry, particularly in peptide synthesis and the study of molecular interactions and reactions. Its synthesis and analysis contribute significantly to understanding the structural and functional aspects of cyclic peptides and related molecules.

Synthesis Analysis

The synthesis of complex peptides and cyclic compounds often involves solid-phase synthesis techniques, where Boc (tert-butoxycarbonyl) protection strategies are employed to protect the amino groups during the peptide chain assembly. For example, Okada et al. (1974) demonstrated the solid-phase synthesis of a β-hydroxydodecanoic acid-containing cyclodepsipeptide, using BOC-Val-DL-Hyd-OH and other amino acids coupled to resin-bound glycine (Okada, Kurosawa, & Hiramoto, 1974). This method showcases the utility of Boc protection in the synthesis of complex cyclic peptides.

Molecular Structure Analysis

The molecular structure of compounds similar to Boc-Cyclopentyl-Gly-OH DCHA can be elucidated using techniques such as X-ray crystallography. Patel et al. (1990) synthesized a peptide N‐Boc‐L‐Pro‐dehydro‐Phe‐L‐Gly‐OH and analyzed its crystal structure, revealing the conformational details of the peptide backbone and side chains (Patel, Singh, Chauhan, & Kaur, 1990).

Chemical Reactions and Properties

The chemical reactions involving Boc-protected compounds typically include coupling reactions for peptide bond formation, as well as deprotection steps. For instance, Mezö et al. (1998) discussed the application of N-cyclohexyloxycarbonyl (Choc) protection in Boc chemistry for the preparation of protected peptide fragments, highlighting the versatility of Boc protection in peptide synthesis (Mezö, Mihala, Kóczán, & Hudecz, 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of Boc-protected compounds are critical for their application in peptide synthesis. Studies like those conducted by Zhang et al. (2021), which explored the structural properties of deprotonated cyclohexanoic acid (DCHA) in water and carbon nanopores, can provide insights into the behavior of similar Boc-protected compounds in various environments (Zhang, Li, & Jin, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under different conditions, and the ability to undergo specific reactions, are fundamental aspects of Boc-protected compounds. Research on compounds like N-cyclohexyl-N'-isopropylcarbodiimide, which shares structural features with DCC and DIC, provides valuable information on the peptide bond formation capabilities and efficiencies in solid-phase synthesis (Izdebski, Pachulska, & Orłowska, 2009).

Scientific Research Applications

Methods for Preparing Protected Peptide Thiol Acids

Yamashiro and Blake (2009) developed methods for preparing protected peptide thiol acids by both solution and solid-phase procedures, emphasizing the utility of such compounds in peptide coupling and the reduction of epimerization. This work underlines the importance of protected amino acids in facilitating selective peptide bond formation, which could be relevant to the applications of Boc-Cyclopentyl-Gly-OH DCHA in similar contexts (Yamashiro & Blake, 2009).

Cyclization Studies with Peptide Sequences

Research by Schmidt and Neubert (2009) on cyclization studies with tetra- and pentapeptide sequences provides insights into the effects of different coupling reagents on peptide synthesis. This work suggests that compounds like Boc-Cyclopentyl-Gly-OH DCHA could play a role in facilitating peptide cyclization processes, enhancing yield and purity (Schmidt & Neubert, 2009).

Synthesis of Cyclic Peptides as Potential Antitumor Agents

Sheh et al. (2009) synthesized a cyclic hexapeptide as a novel potential antitumor agent, demonstrating the application of protected amino acids and coupling methods in developing therapeutic peptides. This research highlights the potential biomedical applications of protected amino acids like Boc-Cyclopentyl-Gly-OH DCHA in the synthesis of cyclic peptides with biological activity (Sheh et al., 2009).

Use of Protected Amino Acids for Unsymmetrical Disulfide Bond Formation

Bernatowicz, Matsueda, and Matsueda (2009) demonstrated the use of protected cysteine derivatives for facilitating unsymmetrical disulfide bond formation in peptide synthesis. This technique is relevant to the use of Boc-protected amino acids in constructing peptides with specific structural features for research and therapeutic purposes (Bernatowicz et al., 2009).

Enhancement of Peptide Coupling Reactions

Wang, Tam, Wang, and Merrifield (2009) explored the enhancement of peptide coupling reactions with 4-dimethylaminopyridine (DMAP), illustrating the importance of reaction conditions and additives in peptide synthesis. This study provides context for the potential use of Boc-Cyclopentyl-Gly-OH DCHA in optimized peptide coupling reactions (Wang et al., 2009).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIPNICZJUEQHT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Cyclopentyl-Gly-OH DCHA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.